molecular formula C28H33N3OS B11652358 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone

Cat. No.: B11652358
M. Wt: 459.6 g/mol
InChI Key: RIFQBQWESIJNFD-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a quinoline ring, and various methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone typically involves multiple steps, including the formation of the pyrimidine and quinoline rings, followed by their coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and yield. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its unique structure could make it a candidate for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)butyric acid
  • (4,6-Dimethylpyrimidin-2-ylsulfanyl)acetic acid
  • 2,6-Dimethyl-pyridin-4-ylamine

Uniqueness

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone is unique due to its combination of a pyrimidine ring and a quinoline ring, along with multiple methyl groups

Properties

Molecular Formula

C28H33N3OS

Molecular Weight

459.6 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone

InChI

InChI=1S/C28H33N3OS/c1-18-8-11-22(12-9-18)28(7)17-27(5,6)31(24-13-10-19(2)14-23(24)28)25(32)16-33-26-29-20(3)15-21(4)30-26/h8-15H,16-17H2,1-7H3

InChI Key

RIFQBQWESIJNFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC(N(C3=C2C=C(C=C3)C)C(=O)CSC4=NC(=CC(=N4)C)C)(C)C)C

Origin of Product

United States

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